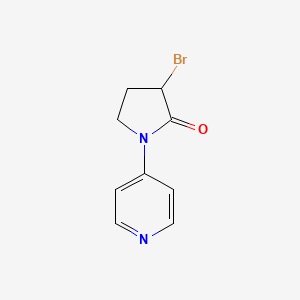

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one

Description

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a bromine atom at the 3-position and a pyridin-4-yl group at the 1-position. This structure combines the reactivity of a brominated lactam with the aromatic and coordinating properties of pyridine, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-bromo-1-pyridin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-8-3-6-12(9(8)13)7-1-4-11-5-2-7/h1-2,4-5,8H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYADPORETVRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1Br)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one typically involves the bromination of pyrrolidin-2-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, leading to the selective bromination at the 3-position of the pyrrolidin-2-one ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrrolidin-2-one ring can be oxidized to form corresponding lactams or carboxylic acids under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Major Products:

Substitution: Formation of substituted pyrrolidin-2-one derivatives.

Oxidation: Formation of lactams or carboxylic acids.

Reduction: Formation of reduced pyrrolidin-2-one derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for constructing various heterocyclic compounds .

Biology and Medicine: The compound is explored for its potential biological activities, including its use in the development of pharmaceuticals. Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and pyridine moieties. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key differences arise from the position of bromine, the nature of substituents, and the presence of additional functional groups.

Key Observations :

- Bromine Position : The 3-bromo substitution in the target compound contrasts with 4- or 5-bromo positions in analogs, altering steric and electronic profiles.

- Pyridine vs. Phenyl Substitution : The pyridin-4-yl group in the target compound offers stronger coordination to metal centers compared to phenyl analogs (e.g., 1226225-33-7), enhancing its utility in catalysis .

- Fluorinated Substituents : Compounds like 1227591-86-7 exhibit higher metabolic stability due to trifluoromethyl groups, a feature absent in the target compound .

Physicochemical and Reactivity Comparisons

Molecular Weight and Polarity :

- The target compound (estimated MW: ~255 g/mol) is lighter than 1242260-12-3 (MW: 296.12 g/mol) due to the absence of a methoxyphenyl group.

- Bromine increases molecular polarity, but the pyridin-4-yl group reduces hydrophobicity compared to phenyl-substituted analogs .

Reactivity :

- The lactam ring in pyrrolidin-2-one derivatives (e.g., 1226225-33-7) undergoes nucleophilic attack at the carbonyl, whereas brominated pyridines (e.g., 1211521-34-4) favor electrophilic substitution .

- The target compound’s pyridine nitrogen may participate in hydrogen bonding, a feature exploited in kinase inhibitor design .

Biological Activity

3-Bromo-1-pyridin-4-ylpyrrolidin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9BrN2O

- Molecular Weight : 241.084 g/mol

- CAS Number : 178946-35-5

This compound contains a bromine atom, which enhances its reactivity compared to other halogenated pyrrolidines. The compound is synthesized through the bromination of pyrrolidin-2-one derivatives, typically using N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromine and pyridine moieties facilitate these interactions, potentially modulating biochemical pathways involved in disease processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity. In vitro assays against various bacterial strains have shown that the compound can inhibit growth effectively, suggesting its potential as a lead compound in antibiotic development .

Antitubercular Activity

A study involving molecular docking and biological assays demonstrated that derivatives of this compound possess antitubercular properties. The activity was evaluated against Mycobacterium tuberculosis using the MABA (Microplate Alamar Blue Assay) method, where certain derivatives showed significant inhibition of bacterial growth .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters like dopamine and serotonin, offering therapeutic benefits for conditions such as Parkinson's disease .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| 3-Iodo-1-pyridin-4-ylpyrrolidin-2-one | Structure | Antimicrobial |

| 3-Chloro-1-pyridin-4-ylpyrrolidin-2-one | Structure | Moderate MAO inhibition |

| 3-Fluoro-1-pyridin-4-ylpyrrolidin-2-one | Structure | Lower reactivity in substitution reactions |

The presence of bromine in 3-Bromo compounds enhances their reactivity compared to chloro and iodo counterparts, making them more effective in certain biological applications.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of 3-Bromo compounds revealed that modifications at the pyridine ring significantly influence antimicrobial activity. The most effective derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Neuroprotective Screening : In a recent screening for MAO inhibitors, compounds similar to 3-Bromo derivatives were tested for their neuroprotective effects in vitro. Results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.